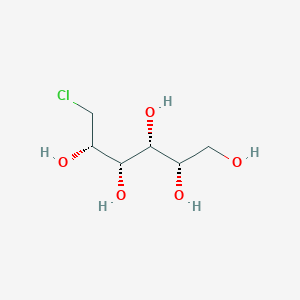

6-Chloro-6-deoxy-d-glucitol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-6-deoxy-d-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClO5 and its molecular weight is 200.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifertility Agent

One of the most notable applications of 6-Chloro-6-deoxy-D-glucitol is its use as an antifertility agent. Studies have shown that this compound exhibits complete antifertility activity in male rats at doses ranging from 18 to 48 mg/kg/day. The mechanism appears to be related to its ability to inhibit sperm motility and glucose oxidation, which are critical for sperm function .

Case Study:

In a controlled study, male rats treated with this compound showed significant reductions in fertility when paired with females. The effects were reversible after discontinuation of treatment, suggesting potential for use in fertility control strategies .

Antiviral and Antibacterial Properties

Emerging research indicates that this compound may possess antiviral and antibacterial properties. Preliminary studies suggest that it could inhibit certain viral infections and bacterial growth, although more extensive research is needed to fully understand these effects and their mechanisms .

Case Study:

A study highlighted the compound's potential to affect glucose metabolism in pathogens, which may contribute to its antimicrobial activity. However, further investigations are required to establish specific pathways and clinical relevance .

Biochemical Assays

This compound is also utilized as a reagent in biochemical assays for determining blood glucose levels. Its structural similarity to glucose allows it to participate in reactions typically involving glucose, making it useful for analytical chemistry applications .

Potential Implications in Various Fields

The implications of this compound extend beyond immediate applications:

- Pharmaceutical Development: As a precursor for synthesizing novel compounds, it holds promise for drug development targeting metabolic disorders or infectious diseases.

- Biotechnology: Its properties may be harnessed in biotechnological applications where modifications to sugar molecules can lead to improved enzymatic reactions or metabolic pathways.

- Material Science: The unique chemical properties could be explored for developing new materials with specific functionalities, particularly those requiring sugar-like characteristics.

Limitations and Future Directions

While the potential applications of this compound are promising, there are limitations that warrant attention:

- Toxicity Concerns: The compound exhibits some toxicity at higher doses, necessitating careful handling and further studies on its safety profile .

- Complexity of Synthesis: The synthesis process can be complex, which may hinder large-scale production. Research into alternative synthesis methods could enhance accessibility .

Future research should focus on:

- Expanding the understanding of its biological mechanisms.

- Exploring potential therapeutic uses beyond antifertility.

- Investigating safer synthesis routes and formulations for clinical applications.

Properties

CAS No. |

76986-26-0 |

|---|---|

Molecular Formula |

C6H13ClO5 |

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-6-chlorohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H13ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2H2/t3-,4+,5-,6-/m1/s1 |

InChI Key |

MRGPKZIDNGFPIU-JGWLITMVSA-N |

SMILES |

C(C(C(C(C(CCl)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CCl)O)O)O)O)O |

Synonyms |

6-chloro-6-deoxyglucitol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.